molecular formula C6H12O B12997571 2-(2-Methylcyclopropyl)ethan-1-ol

2-(2-Methylcyclopropyl)ethan-1-ol

Cat. No.: B12997571
M. Wt: 100.16 g/mol
InChI Key: JYQDYSFILRQPNU-UHFFFAOYSA-N
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Description

2-(2-Methylcyclopropyl)ethan-1-ol is an organic compound with the molecular formula C6H12O It is a cyclopropane derivative with a hydroxyl group attached to the ethan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopropyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 2-(2-Methylcyclopropyl)ethanone or 2-(2-Methylcyclopropyl)ethanal.

    Reduction: 2-(2-Methylcyclopropyl)ethane.

    Substitution: 2-(2-Methylcyclopropyl)ethyl halides or amines.

Scientific Research Applications

2-(2-Methylcyclopropyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylcyclopropyl)ethan-1-ol
  • 2-(2-Methylcyclopropyl)ethanone
  • 2-(2-Methylcyclopropyl)ethanal

Uniqueness

2-(2-Methylcyclopropyl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its cyclopropane ring and hydroxyl group make it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2-(2-methylcyclopropyl)ethanol

InChI

InChI=1S/C6H12O/c1-5-4-6(5)2-3-7/h5-7H,2-4H2,1H3

InChI Key

JYQDYSFILRQPNU-UHFFFAOYSA-N

Canonical SMILES

CC1CC1CCO

Origin of Product

United States

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